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Compound of Interest

Compound Name: C15H11N7O3S2

Cat. No.: B12635764 Get Quote

Technical Support Center: Dasatinib
(C22H26ClN7O2S)
Disclaimer: The following information is provided for research and informational purposes only.

The chemical formula C15H11N7O3S2 did not correspond to a readily identifiable compound.

This technical support guide has been generated based on information for Dasatinib

(C22H26ClN7O2S), a compound with applications relevant to researchers, scientists, and drug

development professionals.

Frequently Asked Questions (FAQs)
Q1: What is Dasatinib and what is its primary mechanism of action?

Dasatinib is a potent multi-targeted tyrosine kinase inhibitor.[1] Its primary mechanism of action

is the inhibition of the BCR-ABL kinase, an abnormal protein produced by the Philadelphia

chromosome translocation commonly found in Chronic Myeloid Leukemia (CML) and some

forms of Acute Lymphoblastic Leukemia (ALL).[1] By blocking the ATP-binding site of the BCR-

ABL kinase, Dasatinib inhibits its activity, leading to the programmed cell death (apoptosis) of

malignant cells.[1] Additionally, Dasatinib inhibits other kinases such as the SRC family

kinases, c-KIT, EPHA2, and PDGFRβ.[1][2]

Q2: What are the common sources of lot-to-lot variability in Dasatinib?

Lot-to-lot variability in Dasatinib can arise from several factors, including:
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Polymorphism: Dasatinib can exist in different crystalline forms, such as the monohydrate

and anhydrate forms. These forms can have different solubility and dissolution

characteristics, leading to variability in bioavailability.[3][4] A novel formulation containing

Dasatinib anhydrate has been shown to have improved absorption and lower

pharmacokinetic variability compared to the monohydrate form.[3][4]

Impurities: The presence of process-related impurities, by-products, residual solvents, and

degradation products can vary between batches.[2][5] These impurities can potentially affect

the safety and efficacy of the compound.

Pharmacokinetic Variability: Dasatinib exhibits high pharmacokinetic and pharmacodynamic

variability between subjects and even between different occasions of administration for the

same subject.[6][7] This variability can be influenced by factors such as patient body mass

index.[6]

Q3: What are the critical quality control measures for Dasatinib?

To ensure the consistency, quality, and safety of Dasatinib, the following quality control

measures are essential:

Impurity Profiling: Thorough identification, characterization, and quantification of all potential

impurities are crucial.[2][8] This includes process-related impurities, degradation products,

and residual solvents.

Adherence to Pharmacopeial Standards: Batches must be tested to ensure they meet the

specifications outlined in relevant pharmacopeias, such as the European Pharmacopoeia

(EP) and guidelines from the International Council for Harmonisation (ICH), particularly ICH

Q3A/B for impurities in new drug substances.[5]

Use of Reference Standards: Qualified reference standards for Dasatinib and its known

impurities are necessary for the accurate validation of analytical methods and for routine

quality control testing.[8]

Stability Testing: Forced degradation studies under various stress conditions (acidic, alkaline,

oxidative, photolytic, and thermal) should be performed to understand the degradation

pathways and to develop stability-indicating analytical methods.[9][10][11]
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Troubleshooting Guides
Analytical Method Issues

Issue Potential Cause Troubleshooting Steps

Poor peak shape or resolution

in HPLC analysis

Inappropriate column, mobile

phase pH, or gradient elution.

Optimize the HPLC method by

testing different C18 columns,

adjusting the mobile phase pH

(Dasatinib's pKa should be

considered), and modifying the

gradient profile.[12] A Kinetex

C18 column with a phosphate

buffer (pH 7.8) and acetonitrile

gradient has been shown to be

effective.[9][10][11]

Inconsistent quantification

results

Instability of the sample or

standard solutions. Issues with

the analytical instrument.

Prepare fresh sample and

standard solutions. Verify the

stability of solutions over the

analysis time. Perform system

suitability tests to ensure the

HPLC system is performing

correctly.

Difficulty in identifying an

unknown impurity peak

The impurity may be a novel

degradation product or a

process-related impurity not

previously characterized.

Isolate the impurity using

preparative HPLC.

Characterize the structure

using high-resolution mass

spectrometry (HRMS), Nuclear

Magnetic Resonance (NMR)

spectroscopy, and Fourier

Transform Infrared (FTIR)

spectroscopy.[9][10][11]

Experimental In-vitro/In-vivo Issues
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Issue Potential Cause Troubleshooting Steps

High variability in cell-based

assay results

Inconsistent concentration of

the active compound due to

poor solubility or degradation.

Lot-to-lot variability of the

Dasatinib batch.

Ensure complete dissolution of

Dasatinib in a suitable solvent

like DMSO before diluting in

cell culture media.[12] Qualify

each new lot of Dasatinib for

purity and concentration before

use in critical experiments.

Consider using a formulation

with lower pharmacokinetic

variability, such as the

anhydrate form.[3][4]

Unexpected off-target effects

in experiments

Presence of active impurities in

the Dasatinib lot.

Obtain a comprehensive

impurity profile for the specific

lot being used. If possible, test

the identified impurities for

biological activity in relevant

assays.

Reduced efficacy in animal

models compared to previous

studies

Differences in the oral

bioavailability of the Dasatinib

formulation used. Changes in

the gut pH of the animals

affecting drug absorption.

Be aware that Dasatinib's

solubility is pH-dependent.[3]

Standardize the formulation

and route of administration.

Monitor for any factors that

might alter the gastrointestinal

environment of the animals.

Data Presentation
Table 1: Common Impurities of Dasatinib
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Impurity Type Examples Potential Origin

Process-Related Impurities

Dasatinib Carboxylic Acid,

Dasatinib impurity-A, KSM-01

(Key Starting Material)

By-products from synthesis

steps such as amidation,

chlorination, or cyclization.[5]

[12]

Degradation Impurities
Dasatinib N-oxide, Hydrolysis

products

Oxidative degradation from

exposure to air or light;

Hydrolysis under acidic or

moist conditions.[5][9][10]

Residual Solvents
Dimethylformamide (DMF),

Methanol, Dichloromethane

Solvents used during the

synthesis and purification

process.[5]

Elemental Impurities Palladium, Platinum, Copper
Trace metal catalysts used in

synthetic steps.[5]

Table 2: HPLC Method Parameters for Dasatinib and
Impurity Analysis

Parameter Condition

Column Kinetex C18 (4.6 x 150 mm, 5 µm)

Mobile Phase
A: 1.36 g/L KH2PO4 in water (pH 7.8 with KOH)

B: Acetonitrile

Elution Mode Gradient

Flow Rate 0.9 mL/min

Column Temperature 45°C

Detection Wavelength 305 nm

Run Time 65 min

(Source: Based on a validated stability-

indicating HPLC method)[9][10][11]
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Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for
Dasatinib
1. Objective: To quantify Dasatinib and separate its degradation and process-related impurities.

2. Materials:

Dasatinib reference standard and sample

Potassium dihydrogen phosphate (KH2PO4)

Potassium hydroxide (KOH)

Acetonitrile (HPLC grade)

Water (HPLC grade)

3. Chromatographic Conditions:

Instrument: HPLC with a photodiode array (PDA) detector.

Column: Kinetex C18 (4.6 x 150 mm, 5 µm).[9][10][11]

Mobile Phase A: 1.36 g of KH2PO4 dissolved in 1000 mL of water, with the pH adjusted to

7.8 using a diluted KOH solution.[9][10][11]

Mobile Phase B: Acetonitrile.

Gradient Program: A time-based gradient program should be established to ensure the

separation of all relevant peaks.

Flow Rate: 0.9 mL/min.[9][10][11]

Column Temperature: 45°C.[9][10][11]

Detection: 305 nm.[9][10][11]
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Injection Volume: 10 µL.

4. Procedure:

Prepare the mobile phases and degas them.

Prepare a stock solution of the Dasatinib reference standard in a suitable diluent (e.g.,

methanol).

Prepare working standard and sample solutions at a concentration of approximately 0.5

mg/mL.[9][10][11]

Equilibrate the HPLC system with the initial mobile phase composition.

Inject the standard and sample solutions.

Record the chromatograms and integrate the peak areas.

Calculate the concentration of Dasatinib and the percentage of impurities in the sample.

5. Validation: The method should be validated according to ICH guidelines for specificity,

linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

[9][10][11]
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Caption: Dasatinib inhibits multiple tyrosine kinases, blocking pro-survival signaling.

Quality Control Workflow for Dasatinib Batches

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b12635764?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12635764?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Caption: A typical workflow for the quality control of Dasatinib batches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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